molecular formula C5H10O4 B14658539 Methyl (2S,3R)-2,3-dihydroxybutanoate CAS No. 38410-83-2

Methyl (2S,3R)-2,3-dihydroxybutanoate

Cat. No.: B14658539
CAS No.: 38410-83-2
M. Wt: 134.13 g/mol
InChI Key: WSWXGWWRXBEESI-DMTCNVIQSA-N
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Description

Methyl (2S,3R)-2,3-dihydroxybutanoate is a chiral chemical compound of significant interest in organic synthesis and pharmaceutical research. This ester features both a carboxylate and two stereochemically defined hydroxyl groups, making it a valuable, multifunctional chiral building block or precursor for the synthesis of more complex molecules. Compounds with adjacent stereocenters, such as 2,3-dihydroxy acids, are frequently investigated as potential biomarkers in metabolomic studies for various disease states . The (2S,3R) stereochemistry is particularly valuable for constructing molecules with specific three-dimensional structures, which is a critical requirement in the development of active pharmaceutical ingredients (APIs). While a direct biosynthetic route for this specific stereoisomer has not been detailed in the literature, recent advances in enzymatic synthesis demonstrate the feasibility of producing structurally similar methyl esters with high stereoselectivity and space-time yield using engineered carbonyl reductases . Furthermore, novel platform pathways in bioengineering are being designed to produce a wide array of chiral hydroxyacids, underscoring the industrial and research demand for these versatile intermediates . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

38410-83-2

Molecular Formula

C5H10O4

Molecular Weight

134.13 g/mol

IUPAC Name

methyl (2S,3R)-2,3-dihydroxybutanoate

InChI

InChI=1S/C5H10O4/c1-3(6)4(7)5(8)9-2/h3-4,6-7H,1-2H3/t3-,4+/m1/s1

InChI Key

WSWXGWWRXBEESI-DMTCNVIQSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)O)O

Canonical SMILES

CC(C(C(=O)OC)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S,3R)-2,3-dihydroxybutanoate can be synthesized through several methods. One common approach involves the esterification of (2S,3R)-2,3-dihydroxybutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors, for example, have been shown to enhance the efficiency and sustainability of esterification processes .

Chemical Reactions Analysis

Stereoselective Oxidation and Reduction

The vicinal diol structure enables controlled redox transformations:

  • Oxidation : Treatment with sodium hypochlorite (NaClO) and catalytic TEMPO selectively oxidizes the secondary alcohol to a ketone, forming methyl (2S)-2-hydroxy-3-oxobutanoate. This intermediate is pivotal for subsequent stereochemical inversions .

  • Reduction : Sodium borohydride (NaBH₄) reduces the ketone back to a diol, favoring anti-diastereoselectivity (dr > 3:1) under non-chelating conditions. Chelating agents like Mg(ClO₄)₂ shift selectivity toward syn-diols .

Table 1: Redox Reaction Outcomes

Reaction TypeConditionsMajor Product (Configuration)YieldSelectivity (dr)
OxidationNaClO, TEMPO, 0°C → 23°C(2S)-3-Ketobutanoate85%N/A
ReductionNaBH₄, Et₂O/MeOH, 0°C(2S,3R)-Diol (anti)90%3:1
ReductionNaBH₄, Mg(ClO₄)₂, THF(2S,3S)-Diol (syn)78%2:1

Epoxidation via Tosylation and Displacement

The diol undergoes epoxidation through a two-step sequence:

Key Data :

  • Epoxide yield: 65% (with 35% elimination byproduct) .

  • Stereochemical retention confirmed via NMR and X-ray crystallography .

Chemoenzymatic Epimerization

Enzymatic methods enable stereodivergent synthesis:

  • Lipase-Catalyzed Kinetic Resolution : Lipase CAL-B selectively hydrolyzes esters of (2S,3R)-diols, enriching enantiopure (2S,3R)-dihydroxybutanoate (ee > 95%) .

  • Baker’s Yeast Reduction : Reduces α-keto esters to syn-diols with high enantioselectivity (ee > 90%) .

Table 2: Enzymatic Reaction Performance

Enzyme/OrganismSubstrateProduct (Configuration)eeYield
Lipase CAL-BRacemic diol ester(2S,3R)-Diol>95%45%
Baker’s Yeast(2S)-α-Keto ester(2S,3S)-Diol (syn)>90%90%

Asymmetric Dihydroxylation

Sharpless asymmetric dihydroxylation (AD) protocols using OsO₄ and chiral ligands yield enantiopure diols:

  • Catalytic System : (DHQ)₂AQN ligand with K₃Fe(CN)₆ as a co-oxidant achieves >95% ee for (2R,3S)-diol derivatives .

  • Scalability : Demonstrated on 0.1-mol scales with 81% isolated yield .

Optimized Conditions :

  • Temp: 4°C → 23°C

  • Reagents: 0.25 mol% OsO₄, 0.5 mol% (DHQ)₂AQN, 6 equiv K₃Fe(CN)₆ .

Esterification and Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., benzyl alcohol) under acidic or enzymatic conditions:

  • Acid-Catalyzed : HCl in ethanol converts methyl ester to ethyl ester (yield: 92%) .

  • Enzymatic : Lipases selectively acylate primary alcohols, preserving stereochemistry .

Example :

  • Synthesis of 2-(4-methoxyphenyl)-2-oxoethyl (2S,3R)-3-(4-fluorophenyl)-2,3-dihydroxybutanoate (31% yield, confirmed by ¹H/¹³C NMR) .

Scientific Research Applications

Methyl (2S,3R)-2,3-dihydroxybutanoate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which methyl (2S,3R)-2,3-dihydroxybutanoate exerts its effects involves interactions with specific molecular targets. For example, it may act as a substrate for enzymes such as alcohol dehydrogenases, which catalyze the interconversion between alcohols and aldehydes or ketones . The pathways involved often include redox reactions and the transfer of hydride ions.

Comparison with Similar Compounds

Methyl (3S)-3,4-Dihydroxybutanoate

Structural Differences :

  • Hydroxyl Group Positions : The hydroxyl groups are at C3 and C4 in the (3S) configuration, compared to C2 and C3 in the target compound.
  • Molecular Formula : Both share the same molecular formula (C₅H₁₀O₄) and molecular weight (134.13 g/mol), making them structural isomers .

Physical Properties :

  • Stored at -20°C as a colorless to yellow liquid, indicating thermal sensitivity .

Amino-Substituted Methyl Esters (e.g., Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)butanoate)

Structural Differences :

  • Functional Groups: Amino and trifluoroethyl groups replace hydroxyl groups, altering polarity and reactivity.
  • Stereochemistry : The (2S) configuration is retained, but the absence of hydroxyl groups limits hydrogen-bonding interactions .

Methyl (S)-2-(Ethylamino)-3,3-Dimethylbutanoate Hydrochloride

Structural Differences :

  • Contains an ethylamino group at C2 and a dimethyl group at C3, resulting in a bulkier, less polar structure compared to the dihydroxy target compound .

Comparative Analysis Table

Property Methyl (2S,3R)-2,3-Dihydroxybutanoate Methyl (3S)-3,4-Dihydroxybutanoate Amino-Substituted Methyl Esters
Functional Groups C2/C3 hydroxyl C3/C4 hydroxyl C2 amino, C3 alkyl/fluoroalkyl
Stereochemical Complexity High (two chiral centers) High (one chiral center) Moderate (one chiral center)
Synthesis Method Likely dihydroxylation or enzymatic routes Multi-step chiral synthesis Alkylation/condensation reactions
Key Applications Chiral synthons, pharmaceuticals Antibiotics, biodegradable polymers Peptidomimetics, protease inhibitors
Storage Conditions Likely requires low temperatures* -20°C (freezer) Room temperature (stable salts)

*Inferred based on analogous dihydroxy esters .

Research Findings and Challenges

  • Stereochemical Purity : Both dihydroxy esters require advanced techniques (e.g., X-ray crystallography or chiral HPLC) to confirm configurations, as seen in related compounds .
  • Stability Issues: Hydroxyl-rich compounds like this compound may face oxidation risks, necessitating inert storage conditions, whereas amino esters are more stable but require acid handling .
  • Industry Trends: Growing demand for chiral intermediates in drug development favors dihydroxy esters, while amino-substituted variants remain niche for targeted therapies .

Q & A

Q. What are optimized synthetic routes for Methyl (2S,3R)-2,3-dihydroxybutanoate, and how do reaction conditions influence stereochemical outcomes?

Answer: Synthesis often involves stereoselective hydroxylation or chiral auxiliary strategies. For example, similar methyl esters (e.g., Methyl (2S,3R)-2,4-dibromo-3-hydroxybutanoate) are synthesized via diastereomeric intermediate bromination, with stereochemical control achieved using chiral catalysts or protecting groups (e.g., tert-butoxycarbonyl) . Key parameters include solvent choice (e.g., THF for solubility), temperature (e.g., 60°C for amination reactions), and base selection (e.g., DIEA for deprotonation) to minimize racemization . Purification via reverse-phase C18 chromatography (acetonitrile/water gradients) is critical for isolating enantiomerically pure products .

Q. How can researchers validate the enantiomeric purity of this compound?

Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) is standard. NMR analysis using chiral shift reagents (e.g., Eu(hfc)₃) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) can confirm stereochemistry . For example, diastereomeric splitting in ¹H-NMR (δ 1.17–1.27 ppm for methyl groups) distinguishes (2S,3R) from (2R,3S) isomers .

Q. What are common pitfalls in characterizing this compound via LCMS and NMR?

Answer:

  • LCMS: Hydroxy groups may cause poor ionization; derivatization (e.g., silylation) improves sensitivity. Contradictions in retention times can arise from column aging or mobile-phase pH variations .
  • NMR: Hygroscopicity leads to water peaks in DMSO-d₆. Assigning hydroxy protons requires COSY or HSQC to resolve coupling patterns (e.g., δ 4.05–4.10 ppm for diastereotopic protons) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in nucleophilic acyl substitution?

Answer: The β-hydroxy group stabilizes transition states via hydrogen bonding, enhancing reactivity toward amines or alcohols. Steric hindrance from the 2-methyl group slows reactions at the α-position. Computational studies (DFT) predict activation energies for competing pathways, validated by kinetic experiments . For example, bromination at C4 (vs. C2) in related esters is favored due to hyperconjugative stabilization .

Q. What strategies resolve contradictions in spectroscopic data for diastereomeric byproducts?

Answer:

  • X-ray crystallography provides unambiguous stereochemical assignments, especially for crystalline derivatives (e.g., hydrochloride salts) .
  • Variable-temperature NMR reduces signal overlap caused by conformational exchange. For example, coalescence temperatures near –30°C can resolve diastereomeric splitting .
  • Isotopic labeling (e.g., ¹³C at C2/C3) tracks stereochemical integrity during reactions .

Q. How can computational modeling predict degradation pathways of this compound under acidic/basic conditions?

Answer: Density Functional Theory (DFT) simulations identify low-energy pathways:

  • Acidic conditions: Ester hydrolysis proceeds via oxonium ion intermediates, with activation barriers <20 kcal/mol .
  • Basic conditions: β-elimination of water dominates, forming α,β-unsaturated esters. MD simulations show solvent effects (e.g., water vs. THF) on transition-state stabilization .

Q. What methodologies ensure scalable synthesis while maintaining stereochemical fidelity?

Answer:

  • Continuous-flow reactors minimize racemization by reducing residence times at high temperatures .
  • Enzymatic catalysis (e.g., lipases for esterification) offers high enantioselectivity. For example, Candida antarctica lipase B selectively acylates (2S,3R) isomers .
  • In-situ monitoring (e.g., FTIR or Raman) tracks reaction progress and detects intermediates .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound Derivatives

ParameterOptimal ConditionImpact on Yield/StereochemistryReference
SolventTHF or DMFEnhances solubility of intermediates
Temperature60°C (amination), 0°C (quench)Minimizes epimerization
PurificationC18 RP-HPLC (ACN/H₂O)>95% enantiomeric purity
Chiral ResolutionChiralpak® AD-H columnBaseline separation of diastereomers

Q. Table 2. Common Analytical Challenges and Solutions

ChallengeSolutionTechnique/ReagentReference
Overlapping NMR signalsChiral shift reagentsEu(hfc)₃ in CDCl₃
Poor LCMS ionizationTrimethylsilyl derivatizationBSTFA in pyridine
Hygroscopic samplesAnhydrous DMSO-d₆ storagePre-dried over molecular sieves

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